(R)-1,4-Dimethylpiperazine-2-carboxylic acid
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Overview
Description
®-1,4-Dimethylpiperazine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of piperazine, a heterocyclic organic compound, and features a carboxylic acid functional group. The compound’s chirality and functional groups make it a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,4-Dimethylpiperazine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperazine derivative.
Methylation: The piperazine derivative undergoes methylation at the 1 and 4 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxylation: The methylated piperazine is then carboxylated at the 2 position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of ®-1,4-Dimethylpiperazine-2-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1,4-Dimethylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of ®-1,4-Dimethylpiperazine-2-carboxylic acid.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1,4-Dimethylpiperazine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1,4-Dimethylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecule. The methyl groups may also contribute to hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
Piperazine-2-carboxylic acid: Lacks the methyl groups, resulting in different chemical properties and reactivity.
N-Methylpiperazine: Contains only one methyl group, leading to different steric and electronic effects.
Uniqueness
®-1,4-Dimethylpiperazine-2-carboxylic acid is unique due to its combination of chirality, methyl groups, and a carboxylic acid functional group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2R)-1,4-dimethylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-4-9(2)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
LPYACEXPSBVYAC-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1CCN([C@H](C1)C(=O)O)C |
Canonical SMILES |
CN1CCN(C(C1)C(=O)O)C |
Origin of Product |
United States |
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